Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate
Overview
Description
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is a semi-synthetic bile acid derivative. It is known for its role as an agonist of the nuclear bile acid receptor farnesoid X receptor (FXR). This compound is significant in the regulation of bile acid homeostasis and has applications in treating liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate typically involves the modification of naturally occurring bile acids. The process includes several steps:
Starting Material: The synthesis often begins with chenodeoxycholic acid.
Ethylation: Introduction of an ethyl group at the 6alpha position.
Hydroxylation: Hydroxyl groups are introduced at the 3alpha and 7alpha positions.
Esterification: The final step involves esterification at the 24th carbon position to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substituent but often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .
Scientific Research Applications
Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate has several scientific research applications:
Chemistry: Used as a model compound for studying bile acid chemistry and receptor interactions.
Biology: Investigated for its role in regulating bile acid homeostasis and its effects on liver function.
Medicine: Explored as a potential treatment for liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis.
Industry: Utilized in the development of pharmaceuticals targeting bile acid receptors.
Mechanism of Action
The compound exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the regulation of bile acid synthesis, transport, and metabolism. FXR activation also influences inflammatory, fibrotic, and metabolic pathways, contributing to its therapeutic effects in liver diseases .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: The parent compound from which Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is derived.
Ursodeoxycholic Acid: Another bile acid with similar hydroxylation patterns but different therapeutic applications.
Obeticholic Acid: A closely related compound with similar FXR agonist properties.
Uniqueness
This compound is unique due to its specific ethylation and hydroxylation pattern, which enhances its binding affinity and selectivity for FXR. This makes it particularly effective in modulating bile acid homeostasis and treating liver diseases .
Properties
IUPAC Name |
ethyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25-26,29,31H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJRVVBCIAUGPQ-NQGMLVFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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